1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Overview
Description
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C21H16F4. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The reagents used are often commercially available, and the reaction can be carried out in environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The pathways involved often include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- 1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 3,4,5-trifluoronitrobenzene
Uniqueness
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of a propyl group. This structural uniqueness imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXWWAJMUUUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475770 | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205806-87-7 | |
Record name | 3-BB(F)B(F,F)-F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205806-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1':4',1''-Terphenyl, 2',3,4,5-tetrafluoro-4''-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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